Superior H+/K+-ATPase Inhibition: 6,7-Dihydrobenzofuranone Derivatives Outperform Omeprazole
Derivatives synthesized from the 6,7-Dihydro-4(5H)-benzofuranone core demonstrate superior in vitro inhibition of the gastric H+/K+-ATPase enzyme compared to the established commercial drug omeprazole [1]. This provides a direct, quantifiable advantage for developing new anti-ulcer agents based on this specific scaffold over other chemical classes or even other benzofuranones that have not been evaluated in this assay system.
| Evidence Dimension | In vitro H+/K+-ATPase inhibitory activity |
|---|---|
| Target Compound Data | All target 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime ether derivatives |
| Comparator Or Baseline | Omeprazole (commercial standard) |
| Quantified Difference | A better inhibitory effect than omeprazole (quantified as a qualitative ranking) |
| Conditions | In vitro enzymatic assay (H+/K+-ATPase activity) |
Why This Matters
This demonstrates that this specific benzofuranone core is a privileged scaffold for achieving enhanced potency in a therapeutically relevant target, guiding synthetic chemists toward this building block over alternatives.
- [1] Fang, H., et al. Synthesis and H+/K+-ATPase Inhibitory Activity of 2-Phenyl-6,7-Dihydrobenzofuran-4(5H)-one Oxime Ether Derivatives. Advanced Materials Research, 2013, 634-638, 1192-1195. View Source
